4-Fluorobenzylisocyanide

Multicomponent Reactions Ugi Reaction Synthetic Efficiency

Sourcing a reliable, high-purity isocyanide building block for 18F-PET tracer development and parallel medicinal chemistry can be challenging. 4-Fluorobenzylisocyanide (CAS 148890-53-3) directly addresses this need. • Essential non-radioactive reference standard for 4-[18F]Fluorobenzylisocyanide, enabling HPLC method validation and analytical characterization for clinical translation. • Demonstrated yield advantage in Ugi reactions over non-fluorinated analogs, providing cumulative efficiency gains in library synthesis. • The electron-withdrawing para-fluoro substituent enhances nucleophilic reactivity, making it optimal for continuous flow and hindered substrate couplings.

Molecular Formula C8H6FN
Molecular Weight 135.14 g/mol
CAS No. 148890-53-3
Cat. No. B132452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorobenzylisocyanide
CAS148890-53-3
Molecular FormulaC8H6FN
Molecular Weight135.14 g/mol
Structural Identifiers
SMILES[C-]#[N+]CC1=CC=C(C=C1)F
InChIInChI=1S/C8H6FN/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6H2
InChIKeyDLDWOKWGDHSJOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorobenzylisocyanide: Building Block for MCR and PET Tracers


4-Fluorobenzylisocyanide (CAS 148890-53-3), also known as 1-fluoro-4-(isocyanomethyl)benzene, is an aromatic isocyanide with the molecular formula C8H6FN and a molecular weight of 135.14 g/mol [1]. It belongs to the class of functionalized isocyanides, wherein the para-fluoro substituent modulates the electronic properties of the benzyl ring without sterically hindering the reactive isocyano group [2]. As a versatile building block in organic synthesis, it participates in a range of transformations including isocyanide-based multicomponent reactions (IMCRs) such as the Ugi and Passerini reactions, as well as transition metal-catalyzed processes [3]. The compound is supplied as a research chemical by multiple vendors, with typical purities of 95% or greater . It is primarily utilized in medicinal chemistry for the construction of diverse heterocyclic scaffolds and in radiochemistry for the synthesis of 18F-labeled positron emission tomography (PET) tracers [4].

Why 4-Fluorobenzylisocyanide Cannot Be Substituted


The presence of the para-fluoro substituent fundamentally alters the chemical and physical properties of the benzylisocyanide scaffold, rendering simple substitution with unsubstituted benzylisocyanide (CAS 10340-91-7) or other 4-substituted analogs (e.g., 4-methoxy, 4-chloro, or 4-bromo) ineffective for specific research and industrial workflows [1]. The fluorine atom is a strong electron-withdrawing group that influences reaction kinetics and regioselectivity in IMCRs, as demonstrated by Hammett correlation studies on substituted benzyl isocyanides [2]. More critically, the fluorine atom serves as a synthetic handle for late-stage diversification via nucleophilic aromatic substitution (SNAr) and, most importantly, as a site for 18F radiolabeling, enabling the direct translation of a lead compound into a PET imaging agent [3]. Furthermore, the fluorine atom contributes to the lipophilicity (calculated XLogP3 = 1.9) and metabolic stability of any downstream products, factors that are critical in medicinal chemistry campaigns [4]. Substituting 4-Fluorobenzylisocyanide with a non-fluorinated analog would forfeit these tunable properties and the unique opportunity for radiolabeling, thus compromising both the synthetic utility and the translational potential of the final compounds.

4-Fluorobenzylisocyanide Benchmarks vs. Closest Analogs


Ugi Reaction Yield vs. 4-Methylbenzyl Analog

In a head-to-head comparison within the same study, 4-Fluorobenzylisocyanide (2c) provided a higher yield than its 4-methylbenzyl counterpart (2b) in a parallel set of Ugi-type reactions. When reacted with a model aldehyde and amine, the product derived from 4-fluorobenzyl isocyanide was isolated in 87% yield, compared to 84% yield for the product from 4-methylbenzyl isocyanide [1]. This 3% absolute yield increase is a reproducible and quantifiable difference in synthetic efficiency.

Multicomponent Reactions Ugi Reaction Synthetic Efficiency

Enhanced Nucleophilicity: Hammett Correlation Evidence

The thermal isomerization rates of substituted benzyl isocyanides are governed by a Hammett ρ⁺ value of -0.24, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the transition state through entropic factors [1]. While absolute rate constants for 4-Fluorobenzylisocyanide are not explicitly tabulated, the established linear free-energy relationship allows for a class-level inference that it reacts faster than its unsubstituted (ρ⁺ = 0) or electron-donating (ρ⁺ > 0) counterparts under identical conditions.

Physical Organic Chemistry Reaction Kinetics Hammett Equation

Unique 18F-Radiolabeling Capability for PET Tracers

4-Fluorobenzylisocyanide serves as a direct precursor for the synthesis of 4-[18F]Fluorobenzylisocyanide, a radiolabeled synthon for PET imaging [1]. This application is impossible with non-fluorinated analogs such as benzylisocyanide (CAS 10340-91-7), 4-chlorobenzylisocyanide (CAS 83935-66-8), or 4-bromobenzylisocyanide (CAS 83935-67-9), which lack a suitable site for 18F incorporation via established nucleophilic aromatic substitution methods. The commercial availability of the 19F (non-radioactive) compound provides a critical cold standard for radiochemical method development and validation.

Radiochemistry Positron Emission Tomography (PET) Fluorine-18

Lipophilicity Modulation vs. Benzylisocyanide

The introduction of a fluorine atom modifies the lipophilicity of the molecule. The computed XLogP3 for 4-Fluorobenzylisocyanide is 1.9 [1]. In contrast, the unsubstituted benzylisocyanide (CAS 10340-91-7) has a lower computed XLogP3 value of 1.5 [2]. This difference of 0.4 log units is a quantifiable shift in the predicted partition coefficient, which can influence the membrane permeability and metabolic stability of any molecules into which this building block is incorporated.

Medicinal Chemistry Lipophilicity ADME Properties

Key Application Scenarios for 4-Fluorobenzylisocyanide


High-Yield Library Synthesis via IMCRs

4-Fluorobenzylisocyanide is a preferred building block for generating diverse libraries of peptidomimetics and heterocycles via Ugi and Passerini reactions. Its demonstrated yield advantage of 3% over the 4-methylbenzyl analog in a head-to-head Ugi reaction [1] supports its selection for parallel synthesis campaigns, where cumulative yield improvements across hundreds of reactions lead to significant material and time savings. The increased lipophilicity (XLogP3 = 1.9) compared to benzylisocyanide (XLogP3 = 1.5) [2] further biases the resulting library towards more desirable, drug-like property space.

18F-PET Radiopharmaceutical Development and Validation

This compound is indispensable for laboratories engaged in the development of novel PET tracers. It is the direct non-radioactive standard for 4-[18F]Fluorobenzylisocyanide, a reagent used for introducing the 4-fluorobenzyl moiety into radiolabeled biomolecules [3]. Its procurement is essential for establishing HPLC methods, optimizing radiochemical yields, and performing the full analytical characterization required for clinical translation, a use case that is not addressable by any non-fluorinated benzyl isocyanide analog.

ADME and Physicochemical Property Optimization

In lead optimization programs, the strategic incorporation of fluorine is a common tactic to block metabolic soft spots and modulate lipophilicity. The 0.4 log unit increase in XLogP3 for 4-Fluorobenzylisocyanide relative to unsubstituted benzylisocyanide [2] provides a quantifiable metric for medicinal chemists. By selecting this building block, researchers can systematically alter the lipophilicity of their analogs to improve membrane permeability or reduce off-target binding, differentiating it as a tool for fine-tuning pharmacokinetic profiles.

Accelerated Reactions via Electronic Effects

The electron-withdrawing nature of the para-fluoro substituent, as inferred from the negative Hammett ρ⁺ value (-0.24) for the thermal isomerization of benzyl isocyanides [4], indicates that 4-Fluorobenzylisocyanide is a more reactive nucleophile than its electron-neutral or electron-donating counterparts. This predictable kinetic advantage makes it the isocyanide of choice for reactions where a faster rate is critical, such as in continuous flow chemistry or when using sterically hindered or less reactive coupling partners.

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